1,3-Dipyridin-4-ylurea
CAS No.: 39642-87-0
Cat. No.: VC0195909
Molecular Formula: C11H10N4O
Molecular Weight: 214.23
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39642-87-0 |
|---|---|
| Molecular Formula | C11H10N4O |
| Molecular Weight | 214.23 |
| IUPAC Name | 1,3-dipyridin-4-ylurea |
| Standard InChI | InChI=1S/C11H10N4O/c16-11(14-9-1-5-12-6-2-9)15-10-3-7-13-8-4-10/h1-8H,(H2,12,13,14,15,16) |
| SMILES | C1=CN=CC=C1NC(=O)NC2=CC=NC=C2 |
| Appearance | White Solid |
Introduction
Structural and Physical Properties
1,3-Dipyridin-4-ylurea features a distinctive molecular architecture with two pyridine rings linked by a urea (NH-CO-NH) bridge. This configuration creates a versatile molecule with multiple nitrogen atoms that can participate in hydrogen bonding and metal coordination.
Basic Identification Parameters
The compound is defined by the following identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C11H10N4O |
| Molecular Weight | 214.22 g/mol |
| CAS Number | 39642-87-0 |
| Physical State | Solid |
| IUPAC Name | 1,3-dipyridin-4-ylurea |
Structural Identifiers
For structural identification and database referencing, the compound is characterized by:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C11H10N4O/c16-11(14-9-1-5-12-6-2-9)15-10-3-7-13-8-4-10/h1-8H,(H2,12,13,14,15,16) |
| InChI Key | QRRGJASIECDXQW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=CC=C1NC(=O)NC2=CC=NC=C2 |
| Solubility | >32.1 μg/mL (at pH 7.4) |
The structure contains nitrogen atoms at the para (4) positions of both pyridine rings relative to their attachment points to the urea group, which significantly influences its chemical behavior and applications.
Synthesis Methods
The preparation of 1,3-Dipyridin-4-ylurea can be accomplished through several synthetic routes, with optimization parameters critical for achieving high yields and purity.
Laboratory Synthesis Routes
Two primary synthetic approaches have demonstrated effectiveness in laboratory settings:
| Method | Reagents | Yield (%) | Purity (HPLC) | Key Side Products |
|---|---|---|---|---|
| Phosgene Route | 4-Aminopyridine, Phosgene | 67-73 | 95% | 4-pyridinyl isocyanate |
| Carbonyl Diimidazole Route | 4-Aminopyridine, Carbonyl diimidazole | 81-85 | 98% | None significant |
The phosgene route involves the reaction of pyridine-4-carboxylic acid with phosgene, followed by reaction with ammonia. This produces the desired compound but requires careful handling due to phosgene toxicity.
The carbonyl diimidazole method offers a safer alternative with higher yields and fewer side products, making it preferable for most laboratory applications.
Reaction Optimization Parameters
Several factors significantly impact the synthesis efficiency:
-
Temperature control (60-80°C) balances reactivity while minimizing decomposition risks
-
Solvent selection (DMF or THF) enhances solubility and reduces side reactions
-
Catalytic use of triethylamine neutralizes HCl byproducts
-
Anhydrous conditions prevent unwanted hydrolysis of reaction intermediates
Purification typically involves recrystallization to achieve high-purity product suitable for research applications.
Chemical Reactivity
1,3-Dipyridin-4-ylurea exhibits diverse chemical reactivity patterns, participating in various transformation reactions that expand its utility as a synthetic building block.
Oxidation Reactions
The compound undergoes oxidation primarily at the pyridine rings when treated with oxidizing agents such as potassium permanganate in acidic media. These reactions typically yield pyridine-4-carboxylic acid derivatives while potentially preserving the urea bridge depending on reaction conditions.
Reduction Pathways
Reduction reactions can be achieved using:
-
Sodium borohydride in methanol (mild conditions)
-
Lithium aluminum hydride (stronger reducing conditions)
These reductions target the pyridine rings, potentially forming pyridine-4-methanol derivatives. The selectivity depends on reagent choice, solvent system, and reaction parameters.
Substitution Chemistry
The pyridine rings in 1,3-Dipyridin-4-ylurea can undergo substitution reactions with:
-
Electrophiles (positions 2, 3, 5, 6 of pyridine rings)
-
Nucleophiles (preferred at positions 2 and 6 due to electronic effects)
Alkyl halides in the presence of bases like sodium hydroxide produce substituted derivatives that can be tailored for specific applications.
Biological Activities
Research has revealed several promising biological activities of 1,3-Dipyridin-4-ylurea, suggesting potential therapeutic applications.
Anticancer Properties
Studies indicate that the compound exhibits anticancer activity through multiple mechanisms:
| Mechanism | Effect | Cancer Types Showing Response |
|---|---|---|
| Cell Cycle Arrest | Prevents cancer cell proliferation | Breast cancer, prostate cancer |
| Apoptosis Induction | Triggers programmed cell death | Breast cancer, prostate cancer |
| Metastasis Inhibition | Reduces cell migration and invasion | Not specifically detailed |
| Antiproliferative Activity | General growth inhibition | Leukemia, melanoma |
Research has demonstrated significant activity against several cancer cell lines in the National Cancer Institute's screening panel, with particularly promising results against leukemia and melanoma cell lines.
Neurological Applications
The compound shows potential in neurological contexts through:
-
Modulation of ion channels and neurotransmitter receptors
-
Improved nerve function in experimental models
-
Enhanced mobility in subjects with neurological impairments
These effects suggest possible applications in conditions like multiple sclerosis, where improved nerve signaling could alleviate symptoms.
Research Applications
The versatility of 1,3-Dipyridin-4-ylurea extends across multiple scientific disciplines, with notable applications in materials science and coordination chemistry.
Coordination Chemistry
Due to its nitrogen-rich structure, the compound functions effectively as a ligand in coordination chemistry:
| Application | Description | Significance |
|---|---|---|
| Coordination Polymers | Forms complexes with metals | Creates frameworks for catalysis and materials |
| Metal-Organic Frameworks (MOFs) | Three-dimensional networks with metals | Applications in drug delivery and environmental remediation |
| Metallogels | Gel-like materials formed with zinc nitrate and NSAIDs | Enhanced drug delivery properties |
These coordination capabilities enable the development of novel materials with tunable properties for specialized applications.
Drug Delivery Systems
A case study demonstrated that 1,3-Dipyridin-4-ylurea-based coordination polymers with zinc nitrate and non-steroidal anti-inflammatory drugs created metallogels with enhanced drug delivery properties. The three-dimensional network structure facilitated controlled release mechanisms beneficial for pharmaceutical applications.
Comparative Analysis with Structural Analogs
The compound belongs to a family of structurally related molecules that differ in the position of the nitrogen atom in the pyridine rings:
| Compound | Structural Characteristic | Comparative Advantage of 1,3-Dipyridin-4-ylurea |
|---|---|---|
| 1,3-Dipyridin-2-ylurea | N at position 2 | Higher efficacy in therapeutic applications |
| 1,3-Dipyridin-3-ylurea | N at position 3 | Better stability under various reaction conditions |
| 1,3-Dipyridin-5-ylurea | N at position 5 (equivalent to 3) | More favorable pharmacological profile |
The para-substitution pattern in 1,3-Dipyridin-4-ylurea confers unique properties that differentiate it from its isomers, particularly in terms of stability and biological activity.
Spectroscopic Characterization
Analytical techniques provide essential information for identity confirmation and purity assessment of 1,3-Dipyridin-4-ylurea.
Nuclear Magnetic Resonance Spectroscopy
1H NMR spectroscopy reveals characteristic signals:
-
Urea NH protons: δ 8.2-8.5 ppm (broad singlet)
-
Pyridine protons: δ 7.5-8.1 ppm (multiplet)
-
Integration ratios (2:4 for NH:pyridine protons) confirm stoichiometry
Infrared Spectroscopy
Key diagnostic bands in IR spectroscopy include:
-
Urea C=O stretch: ~1640-1680 cm⁻¹
-
N-H bends: ~1550 cm⁻¹
Mass Spectrometry
ESI-MS typically shows:
-
[M+H]⁺ peak at m/z 215.3 (calculated for C₁₁H₁₀N₄O)
Future Research Directions
Several promising avenues exist for further investigation of 1,3-Dipyridin-4-ylurea:
-
Structure-activity relationship studies to optimize biological activity
-
Development of derivatives with enhanced therapeutic properties
-
Exploration of applications in sustainable chemistry and catalysis
-
Investigation of synergistic effects with established therapeutic agents
The compound's unique structural features and diverse reactivity patterns suggest significant untapped potential across multiple scientific disciplines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume